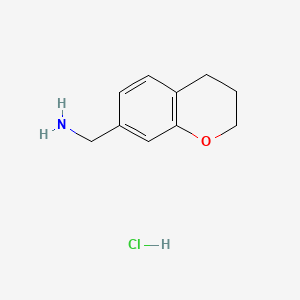

Chroman-7-ylmethanamine hydrochloride

CAS No.:

Cat. No.: VC13739106

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO |

|---|---|

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | 3,4-dihydro-2H-chromen-7-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h3-4,6H,1-2,5,7,11H2;1H |

| Standard InChI Key | HVKSTELSBTUSMZ-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C=C2)CN)OC1.Cl |

| Canonical SMILES | C1CC2=C(C=C(C=C2)CN)OC1.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Chroman-7-ylmethanamine hydrochloride consists of a 3,4-dihydro-2H-1-benzopyran (chroman) ring system substituted with a methanamine group at the 7-position, neutralized as a hydrochloride salt. Key structural attributes include:

The compound’s 2D and 3D conformers, accessible via PubChem, reveal a planar benzopyran ring with the amine group positioned para to the oxygen atom, optimizing potential hydrogen-bonding interactions .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol |

| Parent Compound | CID 20837232 |

| Salt Form | Hydrochloride |

| Hydrogen Bond Donors | 2 (amine, HCl) |

| Hydrogen Bond Acceptors | 2 (ether O, Cl⁻) |

Chroman analogs with amine substituents exhibit antiepileptic activity by blocking voltage-gated sodium channels . Notably, derivatives such as 6b and 6l outperformed reference drugs in rodent models without neurotoxicity . This compound’s amine group could similarly interact with neuronal receptors.

Table 2: Comparative Bioactivity of Chroman Derivatives

| Compound | Activity (IC₅₀/GI₅₀) | Target |

|---|---|---|

| Chroman-7-ylmethanamine HCl | N/A | Under investigation |

| 6i | 34.7 µM | MCF-7 cells |

| Chroman 1 | 1 nM (ROCK2) | Kinase inhibition |

Physicochemical and Analytical Profiling

Spectral Characterization

-

NMR: ¹H-NMR of similar chromans shows peaks at δ 2.20–3.13 ppm (chroman protons) and δ 7.10–7.54 ppm (aromatic protons) .

-

IR: Stretching frequencies at ~3,400 cm⁻¹ (N–H) and ~1,680 cm⁻¹ (C=O in related derivatives) .

-

Mass Spectrometry: Expected molecular ion peak at m/z 199.68 (M+H⁺) .

Solubility and Stability

As a hydrochloride salt, the compound is likely water-soluble, facilitating formulation. Stability studies under varying pH and temperature conditions are warranted.

Applications in Drug Discovery

Scaffold for Derivative Synthesis

The primary amine enables functionalization via:

-

Schiff Base Formation: Condensation with carbonyl compounds to enhance bioactivity .

-

Amide Coupling: Introducing peptidomimetic or kinase-targeting motifs .

Target Identification

Potential targets include:

Future Directions

-

Structure-Activity Relationships: Systematic modification of the amine and chroman substituents.

-

In Vivo Studies: Pharmacokinetics and efficacy in animal models of cancer or epilepsy.

-

Target Validation: CRISPR screening or proteomic profiling to identify novel targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume